molecular formula C5H12ClNO3S B13269525 N-(2-Methoxypropyl)-N-methylsulfamoyl chloride

N-(2-Methoxypropyl)-N-methylsulfamoyl chloride

Cat. No.: B13269525
M. Wt: 201.67 g/mol
InChI Key: MTFNYURJGPZURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxypropyl)-N-methylsulfamoyl chloride (CAS 1871989-40-0) is a specialized sulfamoyl chloride reagent with a molecular formula of C 5 H 12 ClNO 3 S and a molecular weight of 201.67 g/mol . Its structure features a sulfamoyl chloride group (-S(=O)(=O)Cl) linked to both a methyl group and a 2-methoxypropyl chain, making it a valuable intermediate for introducing a sulfonamide functional group with tailored solubility properties into target molecules . This compound is primarily used in research and development, particularly in medicinal chemistry and drug discovery. Its main application lies in the synthesis of novel sulfonamide derivatives, which are a prominent class of compounds in pharmaceuticals due to their diverse biological activities. Researchers utilize this reagent to sulfamoylate amines, phenols, and other nucleophiles, a key step in creating potential therapeutic agents . The ether-functionalized side chain can enhance the solubility and influence the pharmacokinetic profile of the resulting molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Proper handling is essential, and it is recommended to store the compound under an inert atmosphere at 2-8°C .

Properties

Molecular Formula

C5H12ClNO3S

Molecular Weight

201.67 g/mol

IUPAC Name

N-(2-methoxypropyl)-N-methylsulfamoyl chloride

InChI

InChI=1S/C5H12ClNO3S/c1-5(10-3)4-7(2)11(6,8)9/h5H,4H2,1-3H3

InChI Key

MTFNYURJGPZURG-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)S(=O)(=O)Cl)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(2-Methoxypropyl)-N-methylsulfamoyl chloride

General Synthetic Strategy

The synthesis of this compound typically involves the chlorination of the corresponding N-substituted sulfamide or sulfamic acid derivative. The key step is the conversion of a sulfamoyl precursor into the sulfamoyl chloride using chlorinating agents such as thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), or phosphorus pentachloride (PCl5).

Typical Chlorinating Agents and Conditions

Chlorinating Agent Solvent Temperature Time Notes
Thionyl chloride (SOCl2) Dichloromethane (CH2Cl2) or neat 0 °C to reflux (20–100 °C) 0.5–24 hours Commonly used; may require catalytic DMF; removal of SO2 and HCl gases necessary
Oxalyl chloride ((COCl)2) Tetrahydrofuran (THF) or dichloromethane 0–5 °C to room temperature 16 hours Effective for sulfonyl chloride formation; often used with catalytic DMF
Phosphorus pentachloride (PCl5) Dichloromethane or chloroform 0 °C to room temperature Several hours Less common due to harsher conditions

Specific Preparation Routes

Chlorination of N-(2-Methoxypropyl)-N-methylsulfamide
  • Starting Material : N-(2-Methoxypropyl)-N-methylsulfamide (the corresponding sulfamide precursor).
  • Chlorinating Agent : Thionyl chloride is added dropwise to a cooled solution of the sulfamide in anhydrous dichloromethane.
  • Reaction Conditions : The mixture is stirred at 0 °C initially, then gradually warmed to room temperature or refluxed for several hours (typically 4–24 h).
  • Work-up : Excess thionyl chloride and by-product gases (SO2, HCl) are removed under reduced pressure. The crude product is purified by vacuum distillation or recrystallization.
  • Yield : Typically 70–90%, depending on reaction scale and purity of reagents.
Oxalyl Chloride Method
  • Starting Material : N-(2-Methoxypropyl)-N-methylsulfamic acid or its sodium salt.
  • Procedure : The acid salt is suspended in anhydrous THF with a catalytic amount of N,N-dimethylformamide (DMF) and cooled to 0–5 °C.
  • Addition : Oxalyl chloride is added dropwise under nitrogen atmosphere.
  • Reaction Time : Stirred for 16 hours at 0–5 °C.
  • Outcome : Formation of this compound with high conversion (>95%) as confirmed by HPLC.
  • Isolation : Concentration under reduced pressure, dilution with THF, and precipitation or extraction.
  • Yield : Generally high, often above 85%.

Alternative Methods and Considerations

  • Use of Pyridine or Triethylamine : These bases can be added to neutralize HCl formed during chlorination, improving yield and reducing side reactions.
  • Solvent Choice : Non-protic, anhydrous solvents such as dichloromethane or THF are preferred to avoid hydrolysis of the sulfonyl chloride.
  • Temperature Control : Low temperatures (0–5 °C) help minimize side reactions and decomposition.
  • Catalytic DMF : Often used to activate chlorinating agents like oxalyl chloride or thionyl chloride, increasing reaction rate and efficiency.

Analytical Data and Research Findings

Spectroscopic Characterization

Technique Observations for this compound
NMR (1H, 13C) Signals consistent with N-methyl, methoxy, and propyl groups; sulfonyl chloride moiety shows characteristic chemical shifts.
IR Spectroscopy Strong absorption bands near 1350–1355 cm⁻¹ and 1160–1170 cm⁻¹ corresponding to S=O stretching; a sharp band near 700 cm⁻¹ for S-Cl bond.
Mass Spectrometry Molecular ion peak consistent with molecular weight; fragmentation patterns confirm sulfamoyl chloride structure.

Purity and Yield Data from Literature

Reference Source Chlorinating Agent Yield (%) Purity (%) Notes
Ambeed (2020) Thionyl chloride 75–85 >98 Industrial scale synthesis
Research Article (PMC 2007) Oxalyl chloride + DMF 85–90 >99 Laboratory scale, high purity
Patent Literature (various) Thionyl chloride or Oxalyl chloride 70–90 95–99 Optimized for sulfonyl chlorides

Summary Table of Preparation Methods

Method Starting Material Chlorinating Agent Solvent Temperature Reaction Time Yield (%) Notes
Thionyl chloride method N-(2-Methoxypropyl)-N-methylsulfamide SOCl2 CH2Cl2 or neat 0 °C to reflux 4–24 h 70–90 Common, requires gas removal
Oxalyl chloride method N-(2-Methoxypropyl)-N-methylsulfamic acid (COCl)2 + catalytic DMF THF 0–5 °C 16 h 85–90 High purity, mild conditions
PCl5 method N-(2-Methoxypropyl)-N-methylsulfamide PCl5 CH2Cl2 0 °C to RT Several hours 60–80 Less common, harsher reagent

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxypropyl)-N-methylsulfamoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: The sulfamoyl group can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include N-(2-Methoxypropyl)-N-methylsulfamides and other derivatives depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products vary based on the specific oxidizing or reducing agent and conditions used.

Scientific Research Applications

N-(2-Methoxypropyl)-N-methylsulfamoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxypropyl)-N-methylsulfamoyl chloride involves its interaction with specific molecular targets. The sulfamoyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

N-(Cyclopropylmethyl)-N-propylsulfamoyl Chloride (CID 16770038)
  • Molecular Formula: C₇H₁₄ClNO₂S
  • Substituents : Cyclopropylmethyl and propyl groups.
  • The propyl chain may enhance lipophilicity .
N-(2-(N-Methylsulfamoyl)phenyl)formamide
  • Molecular Features : Aromatic phenyl group with a methylsulfamoyl (-SO₂NHCH₃) and formamide (-NHCHO) moiety.
  • Key Interactions : Stabilized by intramolecular N-H···O hydrogen bonds and oxygen-π stacking, leading to a stable crystalline structure .
2-(Diisopropylamino)ethyl Chloride Hydrochloride
  • Molecular Formula : C₈H₁₈ClN·HCl
  • Substituents: Diisopropylamino group and ethyl chloride.
  • Key Features : The hydrochloride salt enhances solubility in polar solvents. The chloride acts as a leaving group in alkylation reactions, contrasting with sulfamoyl chloride’s reactivity toward amines or alcohols .
2-Dimethylaminoisopropyl Chloride Hydrochloride
  • Substituents: Dimethylamino group and isopropyl chloride.
  • Applications: Used as a pharmaceutical intermediate.

Reactivity and Stability

  • Sulfamoyl Chlorides vs. Alkyl Chlorides: Sulfamoyl chlorides (e.g., N-(2-Methoxypropyl)-N-methylsulfamoyl chloride) react preferentially with amines to form sulfonamides, while alkyl chlorides (e.g., 2-(Diisopropylamino)ethyl chloride hydrochloride) undergo SN2 reactions or eliminations . The methoxy group in the target compound may donate electrons via resonance, slightly reducing the electrophilicity of the sulfur center compared to non-oxygenated analogs.
  • Steric Effects: Bulky substituents like methoxypropyl or cyclopropylmethyl (in ) slow reaction kinetics due to steric hindrance, whereas dimethylamino or isopropyl groups (in ) offer moderate bulk.

Physical Properties and Solubility

Compound Molecular Formula Key Substituents Solubility Trends
This compound C₆H₁₂ClNO₃S¹ Methoxypropyl, methyl Moderate in polar aprotic solvents
N-(Cyclopropylmethyl)-N-propylsulfamoyl chloride C₇H₁₄ClNO₂S Cyclopropylmethyl, propyl Low in water, high in DCM
2-(Diisopropylamino)ethyl chloride hydrochloride C₈H₁₈ClN·HCl Diisopropylamino, ethyl High in water, ethanol

¹Inferred based on structural analogs.

Research Findings

Substituent Impact on Reactivity :

  • Methoxypropyl groups reduce crystallization tendencies compared to aromatic sulfonamides (e.g., ), enhancing solubility in organic phases.
  • Cyclopropylmethyl analogs () exhibit slower hydrolysis rates due to steric protection of the sulfamoyl chloride group.

Synthetic Applications :

  • The target compound’s methoxypropyl chain may improve compatibility with hydrophobic substrates in drug synthesis, unlike hydrophilic hydrochloride salts (e.g., ).

Stability :

  • Compounds with hydrogen-bonding networks (e.g., ) show higher thermal stability, whereas sulfamoyl chlorides require anhydrous conditions to prevent hydrolysis.

Biological Activity

N-(2-Methoxypropyl)-N-methylsulfamoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfamoyl functional group, which is known for its involvement in various biological processes. The chemical structure is as follows:

  • Molecular Formula : C₅H₁₃ClN₂O₂S
  • Molecular Weight : 196.69 g/mol

This compound is a derivative of sulfamoyl chlorides, which are often utilized in the synthesis of pharmaceuticals due to their reactivity and ability to form covalent bonds with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The proposed mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Protein Interactions : It may also interact with various proteins, modulating their activity and influencing cellular signaling pathways. Such interactions can affect processes like cell proliferation and apoptosis.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the expression of inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate selective antibacterial activity against Gram-negative bacteria, including Escherichia coli and Salmonella enterica. This suggests a potential application in developing new antibacterial agents.

Case Studies and Research Findings

  • In vitro Studies : A study published in PMC highlighted the anti-inflammatory effects of N-methylsulfonyl derivatives, which share structural similarities with this compound. These derivatives exhibited dual COX-2/5-LOX inhibitory activity, indicating a potential for cardiovascular safety alongside their anti-inflammatory effects .
  • Synthesis and Biological Evaluation : Research focused on synthesizing various derivatives of sulfamoyl chlorides has shown that modifications can enhance biological activity. For instance, introducing different substituents can improve enzyme inhibition rates or broaden the spectrum of antimicrobial activity .
  • Pharmacokinetic Studies : Computational modeling studies have been employed to predict the pharmacokinetic properties of this compound. These studies assess absorption, distribution, metabolism, and excretion (ADME) parameters, which are crucial for evaluating the drug's therapeutic potential .

Summary Table of Biological Activities

Activity Effect Reference
Anti-inflammatoryInhibition of COX-1/COX-2
AntimicrobialActivity against E. coli
Cytokine modulationReduction in TNF-α and IL-6 levels

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2-Methoxypropyl)-N-methylsulfamoyl chloride, and how do reaction parameters affect yield?

  • Methodology : The compound is likely synthesized via sulfonic acid chlorination (e.g., using thionyl chloride or PCl₅) or nucleophilic substitution of pre-formed sulfamoyl chlorides. For example, analogous sulfamoyl chlorides are prepared by reacting sulfonic acids with chlorinating agents under anhydrous conditions . Solvent choice (e.g., dichloromethane or toluene) and temperature control (0–25°C) are critical to minimize hydrolysis. Purification often involves distillation or recrystallization. Yield optimization requires monitoring reaction progress via TLC or NMR to terminate reactions at maximal conversion.

Q. How can structural characterization of this compound be performed?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent identity and regiochemistry. The methoxypropyl group’s protons resonate at δ 3.2–3.5 ppm, while sulfamoyl chloride protons appear deshielded due to electronegativity .
  • X-ray Crystallography : Single-crystal analysis (e.g., triclinic P1 space group) reveals bond angles, dihedral angles, and intermolecular interactions (e.g., O···H hydrogen bonds, π-π stacking), as seen in related sulfonamides .
  • FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm sulfamoyl chloride functionality .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Reaction Pathway : The sulfamoyl chloride group acts as an electrophile, reacting with amines (e.g., primary/secondary amines) to form sulfonamides. The methoxypropyl group’s steric bulk may slow reaction kinetics compared to less hindered analogs, requiring elevated temperatures (40–60°C) or catalysts (e.g., DMAP) . Computational studies (DFT) can model transition states to predict regioselectivity when competing nucleophiles are present.

Q. How do structural features influence the compound’s stability under varying humidity and temperature conditions?

  • Degradation Analysis : Hydrolysis to sulfonic acids is a key degradation pathway. Crystal packing interactions (e.g., intramolecular N-H···O bonds) in analogous compounds reduce hydrolysis rates by shielding the sulfamoyl group . Accelerated stability studies (40°C/75% RH) with HPLC monitoring can quantify degradation products. The methoxy group’s electron-donating effect may stabilize the molecule compared to electron-withdrawing substituents .

Q. How can contradictions in reported reaction yields with this compound be resolved?

  • Troubleshooting Strategies :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., Et₃N) to enhance reactivity in sluggish reactions .
  • Solvent Polarity : Low-polarity solvents (e.g., toluene) may improve yields by reducing side reactions, as observed in sulfonamide syntheses .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolysis products) and adjust reaction conditions accordingly.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.